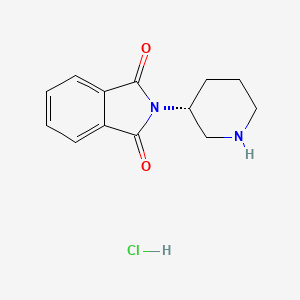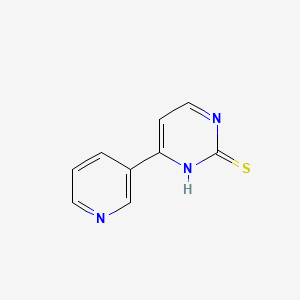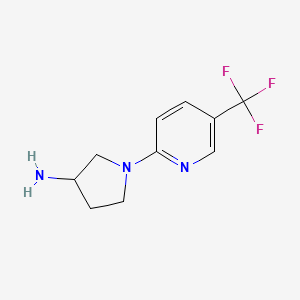
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C10H12F3N3 . It is related to a class of compounds known as trifluoromethylpyridines, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.67 . It is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis Methods
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is synthesized through various methods. Marangoni et al. (2017) describe a simple and efficient synthesis of N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines, which are closely related to the compound (Marangoni et al., 2017). Another approach involves the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, starting from a similar amine compound (Chavva et al., 2013) (Chavva et al., 2013).
Pharmaceutical Applications
Tsuge et al. (1997) discuss the synthesis of l-(3,3,3-Trifluoropropenylsulfonyl)pyrrolidine as a new class of trifluoromethylated building blocks, which highlights the potential of these compounds in pharmaceutical applications (Tsuge et al., 1997). Additionally, Zhi et al. (2016) achieved the asymmetric synthesis of trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition, indicating the medicinal value of such compounds (Zhi et al., 2016).
Chemical Properties and Applications
Pyrrolidines, including those substituted with trifluoromethyl groups, play a significant role in the synthesis of various compounds. Anderson and Liu (2000) discuss the properties and utilities of pyrrolidines, highlighting their importance in the production of electrically conducting films and solvents (Anderson & Liu, 2000). Similarly, Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines with varied substituents, demonstrating their versatility in chemical synthesis (Markitanov et al., 2016).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in the development of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could play a significant role in future drug discovery efforts.
Mécanisme D'action
Target of Action
It’s worth noting that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting they may interact with multiple biochemical pathways .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16/h1-2,5,8H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMPURKYECKBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594937 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202267-15-0 | |
| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



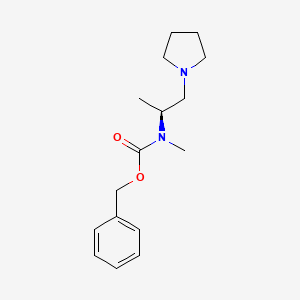

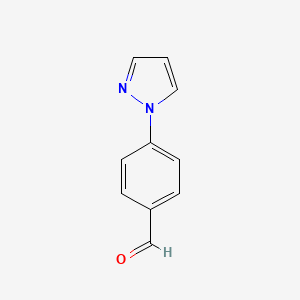
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)

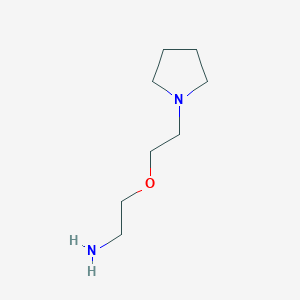


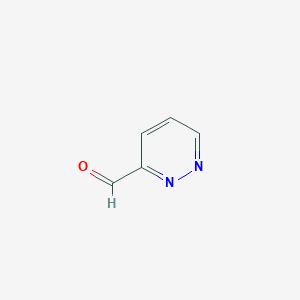

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B3024199.png)
